CB1 Receptor Binding Affinity: 3-CAF vs. FDU-PB-22 — A >8,000-Fold Affinity Gap Driven by Head-Group Architecture
In a direct head-to-head comparison reported by Hess et al. (2016) and reviewed in the 2018 Springer SCRAs chapter, 3-CAF exhibited a CB1 receptor binding affinity (Ki) of approximately 10,000 nM, whereas its closest structural analog FDU-PB-22—differing only in the head group (N-(2-fluorophenyl) in 3-CAF vs. 4-fluorobenzyl in FDU-PB-22)—displayed a Ki of 1.19 nM at the same receptor [1]. The replacement of the 4-fluorobenzyl group with the N-(2-fluorophenyl) group was specifically identified as the structural determinant that abolished CB1 affinity [1]. In the broader indazole-3-carboxylate class, other analogs demonstrate similarly high CB1 affinity: SDB-005 (naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate) has a CB1 Ki of 21 nM, and FUB-PB-22 (quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) binds CB1 with a Ki of 0.386 nM [2][3].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3-CAF: Ki ~10,000 nM |
| Comparator Or Baseline | FDU-PB-22: Ki = 1.19 nM; SDB-005: Ki = 21 nM; FUB-PB-22: Ki = 0.386 nM |
| Quantified Difference | ~8,403-fold lower CB1 affinity vs. FDU-PB-22; ~476-fold lower vs. SDB-005; ~25,907-fold lower vs. FUB-PB-22 |
| Conditions | Radioligand binding assay at human CB1 receptors; Hess et al. 2016 (Forensic Toxicology) |
Why This Matters
3-CAF is functionally CB1-inactive, making it uniquely suited as a negative control or an SAR probe compound for defining the minimum steric requirement at the CB1 orthosteric site, in contrast to all other indazole-3-carboxylate esters which retain potent CB1 agonism.
- [1] Hess C, Schoeder CT, Pillaiyar T, Madea B, Müller CE. Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. Forensic Toxicology. 2016;34(2):329-343. doi:10.1007/s11419-016-0320-2 (also cited in: Banister SD, Connor M. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution. Handb Exp Pharmacol. Springer, Cham; 2018) View Source
- [2] DBpedia / Wikipedia. SDB-005. Synthetic cannabinoid, indazole-3-carboxylate, CB1 Ki = 21 nM, CB2 Ki = 140 nM. View Source
- [3] Wikipedia. FUB-PB-22. Full agonist with binding affinity of 0.386 nM at CB1 and 0.478 nM at CB2. View Source
